2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE
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Overview
Description
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a benzenesulfonamido group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl group to form a bromophenyl intermediate.
Sulfonamide Formation: The bromophenyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamido group.
Acetamide Formation: The final step involves the reaction of the benzenesulfonamido intermediate with acetic anhydride and 2-methylpropylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as iodophenyl derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the sulfonamido and acetamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMOPHENYL)ACETAMIDE: Similar structure but lacks the benzenesulfonamido group.
N-(2-METHYLPROPYL)ACETAMIDE: Similar structure but lacks the bromophenyl and benzenesulfonamido groups.
N-(4-BROMOPHENYL)BENZENESULFONAMIDE: Similar structure but lacks the acetamide group.
Uniqueness
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE is unique due to the presence of all three functional groups: bromophenyl, benzenesulfonamido, and acetamide
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15(2)12-21-19(23)14-22(13-16-8-10-17(20)11-9-16)26(24,25)18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOKZEFLCBWWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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